molecular formula C11H14Cl2N2 B1421599 3,5-Dichloro-4-(piperidin-1-yl)aniline CAS No. 147351-43-7

3,5-Dichloro-4-(piperidin-1-yl)aniline

Cat. No. B1421599
CAS RN: 147351-43-7
M. Wt: 245.14 g/mol
InChI Key: CRDXXEBOXOCXCN-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(piperidin-1-yl)aniline is a chemical compound with the CAS Number: 147351-43-7 . It has a molecular weight of 245.15 and its IUPAC name is 3,5-dichloro-4-(1-piperidinyl)aniline . The compound is stored at a temperature between 28 C .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-(piperidin-1-yl)aniline can be represented by the InChI code: 1S/C11H14Cl2N2/c12-9-6-8(14)7-10(13)11(9)15-4-2-1-3-5-15/h6-7H,1-5,14H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.15 . It is stored at a temperature between 28 C .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Structure Analysis : A study by Shawish et al. (2021) involved the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. This research highlights the synthesis process and molecular structure investigations, utilizing X-ray crystallography and various computational methods to analyze the molecular packing and intermolecular interactions of the compounds, including those similar to 3,5-Dichloro-4-(piperidin-1-yl)aniline (Shawish et al., 2021).

Chemical Synthesis and Applications

  • Novel Synthesis Methods : Kozlov and Kadutskii (2008) reported a novel three-component condensation process involving anilines (closely related to 3,5-Dichloro-4-(piperidin-1-yl)aniline), which leads to the formation of 3,5-dispirosubstituted piperidines. This method serves as a source for synthesizing various piperidine derivatives (Kozlov & Kadutskii, 2008).

Anticancer Activity

  • Antiproliferative Activity in Cancer Research : Aeluri et al. (2012) described the synthesis of tetrahydropyridines and piperidin-4-one-3-carboxylates from anilines and evaluated their anticancer activities. Compounds similar to 3,5-Dichloro-4-(piperidin-1-yl)aniline, especially the piperidin-4-one-3-carboxylates, showed significant antiproliferative activities against cancer cells (Aeluri et al., 2012).

Optoelectronic Properties

  • Nonlinear Optics Applications : Doss et al. (2017) synthesized a compound similar to 3,5-Dichloro-4-(piperidin-1-yl)aniline and explored its optoelectronic properties. The study focused on the synthesis and comprehensive analysis of the compound's molecular structure and electronic properties, indicating potential applications in nonlinear optics (Doss et al., 2017).

Catalysis and Synthetic Applications

  • Catalytic Synthesis : Shaterian and Azizi (2013) developed a method for synthesizing functionalized piperidine derivatives, involving reactions of aromatic aldehydes and substituted anilines. This research could be relevant for the synthesis of compounds like 3,5-Dichloro-4-(piperidin-1-yl)aniline, showcasing the versatility of piperidine derivatives in synthetic chemistry (Shaterian & Azizi, 2013).

Molecular Dynamic Simulation Studies

  • Corrosion Inhibition on Iron : Kaya et al. (2016) conducted quantum chemical calculations and molecular dynamic simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron. The study provides insights into the interaction of molecules like 3,5-Dichloro-4-(piperidin-1-yl)aniline with metal surfaces, important for applications in corrosion prevention (Kaya et al., 2016).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3,5-Dichloro-4-(piperidin-1-yl)aniline, is an important task of modern organic chemistry .

properties

IUPAC Name

3,5-dichloro-4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-9-6-8(14)7-10(13)11(9)15-4-2-1-3-5-15/h6-7H,1-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDXXEBOXOCXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-(piperidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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